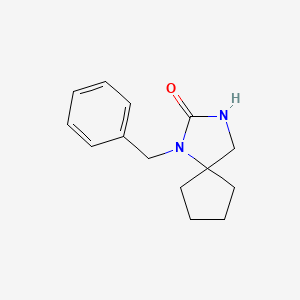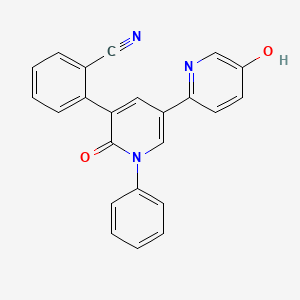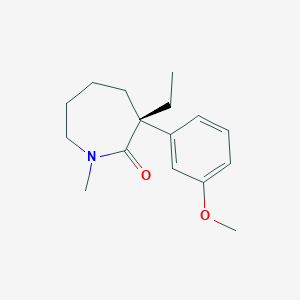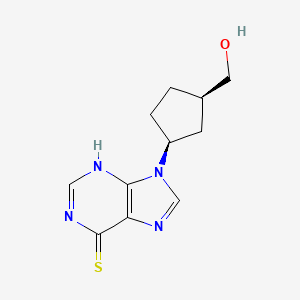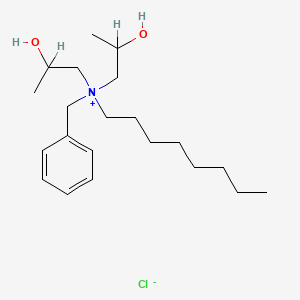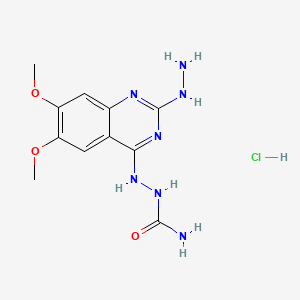
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride is a chemical compound with the molecular formula C11H15N7O3·HCl It is known for its unique structure, which includes a quinazoline ring system substituted with hydrazine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of Hydrazine Groups: Hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the quinazoline core.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form azo or azoxy compounds.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and reductases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxamide, 2-(2-hydrazino-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride can be compared with other similar compounds:
Similar Compounds: Quinazoline derivatives such as gefitinib and erlotinib.
Uniqueness: The presence of both hydrazine and methoxy groups in its structure makes it unique, providing distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
134749-27-2 |
|---|---|
Molekularformel |
C11H16ClN7O3 |
Molekulargewicht |
329.74 g/mol |
IUPAC-Name |
[(2-hydrazinyl-6,7-dimethoxyquinazolin-4-yl)amino]urea;hydrochloride |
InChI |
InChI=1S/C11H15N7O3.ClH/c1-20-7-3-5-6(4-8(7)21-2)14-11(16-13)15-9(5)17-18-10(12)19;/h3-4H,13H2,1-2H3,(H3,12,18,19)(H2,14,15,16,17);1H |
InChI-Schlüssel |
OMYJHUPLBMYONM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NN)NNC(=O)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



